molecular formula C13H12ClNS B1319148 Benzenamine, 3-chloro-4-[(methylphenyl)thio]- CAS No. 141550-77-8

Benzenamine, 3-chloro-4-[(methylphenyl)thio]-

Cat. No.: B1319148
CAS No.: 141550-77-8
M. Wt: 249.76 g/mol
InChI Key: HYOYKVJOHBIQSH-UHFFFAOYSA-N
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Description

Benzenamine, 3-chloro-4-[(methylphenyl)thio]- is a chemical compound with the molecular formula C13H12ClNS It is known for its unique structure, which includes a benzenamine core substituted with a chlorine atom at the 3-position and a methylphenylthio group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenamine, 3-chloro-4-[(methylphenyl)thio]- typically involves the following steps:

    Nitration: The starting material, benzenamine, undergoes nitration to introduce a nitro group at the desired position.

    Reduction: The nitro group is then reduced to an amine group using reducing agents such as iron and hydrochloric acid.

    Chlorination: The amine group is chlorinated using reagents like thionyl chloride or phosphorus pentachloride to introduce the chlorine atom at the 3-position.

    Thioether Formation:

Industrial Production Methods

Industrial production of Benzenamine, 3-chloro-4-[(methylphenyl)thio]- follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems helps in achieving efficient production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: Benzenamine, 3-chloro-4-[(methylphenyl)thio]- can undergo oxidation reactions to form sulfoxides and sulfones.

    Reduction: The compound can be reduced to form corresponding amines and thiols.

    Substitution: It can participate in nucleophilic substitution reactions, where the chlorine atom or the thioether group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

    Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide are used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines and thiols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Benzenamine, 3-chloro-4-[(methylphenyl)thio]- has diverse applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Benzenamine, 3-chloro-4-[(methylphenyl)thio]- involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical processes. Its unique structure allows it to bind to specific receptors or proteins, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Benzenamine, 3-chloro-4-methyl-
  • Benzenamine, 3-chloro-4-methoxy-
  • Benzenamine, 3-chloro-4-ethyl-

Uniqueness

Benzenamine, 3-chloro-4-[(methylphenyl)thio]- stands out due to the presence of the methylphenylthio group, which imparts unique chemical and biological properties

Properties

IUPAC Name

3-chloro-4-(2-methylphenyl)sulfanylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12ClNS/c1-9-4-2-3-5-12(9)16-13-7-6-10(15)8-11(13)14/h2-8H,15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYOYKVJOHBIQSH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1SC2=C(C=C(C=C2)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12ClNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60596954
Record name 3-Chloro-4-[(2-methylphenyl)sulfanyl]aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60596954
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

141550-77-8
Record name 3-Chloro-4-[(2-methylphenyl)sulfanyl]aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60596954
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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